c-Met Kinase Pharmacophore Benchmarking
The target compound is structurally distinct from optimized c-Met inhibitors bearing the 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety. A class-leading analog (Compound 33) achieved a c-Met IC50 of 1.63 nM and anti-proliferative IC50 values of 0.055-0.43 µM against H460, MKN-45, HT-29, and MDA-MB-231 cells [1]. In contrast, the simple core scaffold 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 16015-56-8), lacking the elaborate quinoline extension, shows no reported kinase activity, serving only as a synthetic intermediate . While direct data for the target compound are unavailable, this cross-class comparison indicates its structural complexity positions it between an inactive intermediate and a fully optimized inhibitor.
Comparator (Compound 33): c-Met IC50 1.63 nM; Antiproliferation IC50 0.055–0.43 µM (H460, MKN-45, HT-29, MDA-MB-231)
Simple intermediate (CAS 16015-56-8): No activity
| Evidence Dimension | c-Met kinase inhibition and anticancer cell line potency |
|---|---|
| Target Compound Data | No published biological data |
| Comparator Or Baseline | Compound 33 (optimized phthalazinone): c-Met IC50 = 1.63 nM; Antiproliferation IC50 = 0.055-0.43 µM. Simple intermediate (CAS 16015-56-8): No reported activity. |
| Quantified Difference | Not calculable for target compound. Comparator shows >1000-fold potency difference between optimized and unoptimized scaffolds. |
| Conditions | Enzymatic c-Met assay and MTT cytotoxicity assays in H460, MKN-45, HT-29, MDA-MB-231 cell lines (published data). |
Why This Matters
For procurement, this establishes that the simple core scaffold alone is biologically inert, and the target compound's specific substituents are necessary for any potential kinase-directed application, justifying its selection over cheaper, unsubstituted analogs.
- [1] Liu, Z.; Wang, R.; Guo, R.; Hu, J.; Li, R.; Zhao, Y.; Gong, P. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorg. Med. Chem. 2014, 22, 3642-3653. View Source
